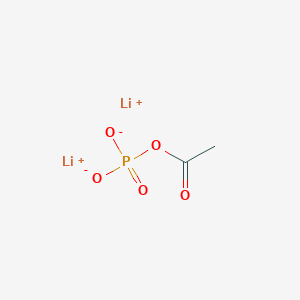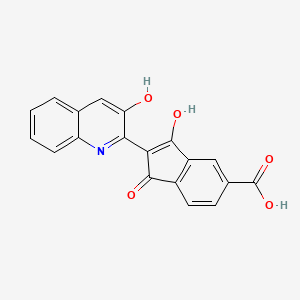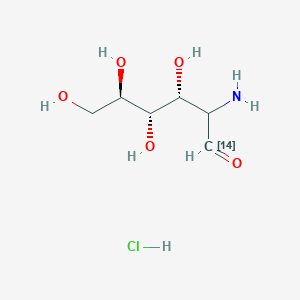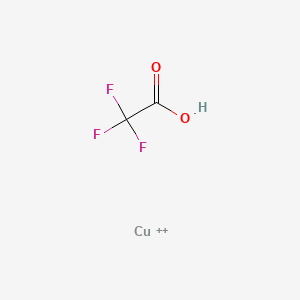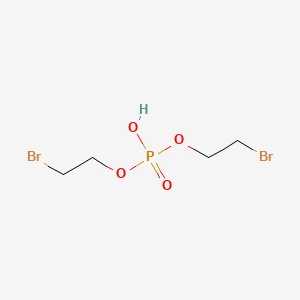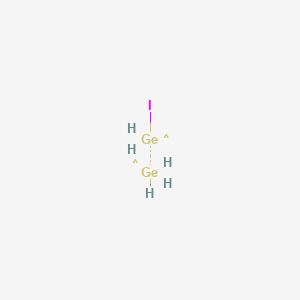
CID 101820671
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 101820671” is a chemical entity registered in the PubChem database This compound is of significant interest due to its unique chemical structure and potential applications in various scientific fields
Analyse Chemischer Reaktionen
CID 101820671 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures and pressures to optimize reaction rates and yields .
Wissenschaftliche Forschungsanwendungen
CID 101820671 has a wide range of applications in scientific research, including:
Chemistry: It can be used as a reagent or intermediate in organic synthesis, helping to create more complex molecules for various applications.
Biology: The compound may be used in studies involving cellular processes, enzyme interactions, and metabolic pathways.
Industry: This compound can be used in the production of materials, chemicals, and other products, leveraging its unique chemical properties for specific industrial processes .
Wirkmechanismus
The mechanism of action of CID 101820671 involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes, receptors, or other proteins, leading to changes in cellular functions and processes. The exact molecular targets and pathways can vary depending on the specific application and context of use. Understanding these mechanisms is crucial for developing effective applications and ensuring safety and efficacy .
Vergleich Mit ähnlichen Verbindungen
CID 101820671 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. The comparison can involve analyzing differences in reactivity, stability, bioactivity, and other properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, synthesis methods, chemical reactions, and applications make it a valuable subject of study. Understanding its mechanism of action and comparing it with similar compounds can further enhance its utility and application in research and industry.
Eigenschaften
CAS-Nummer |
19021-93-3 |
|---|---|
Molekularformel |
Ge2H5I |
Molekulargewicht |
277.204 |
IUPAC-Name |
iodo-$l^{3} |
InChI |
InChI=1S/GeH2I.GeH3/c1-2;/h1H2;1H3 |
InChI-Schlüssel |
HFHSJJLGKZLXPG-UHFFFAOYSA-N |
SMILES |
[GeH3].[GeH2]I |
Synonyme |
Iododigermane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3aR,4R,6S,7S,7aS)-2,2,6-trimethyl-4-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B579096.png)
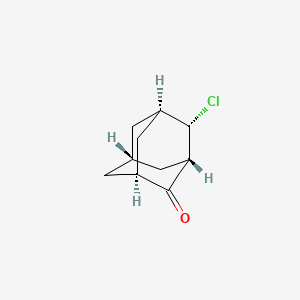
![(2S,3R,7R,9S,10S)-9-hydroxy-20-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),13,15(19)-trien-12-one](/img/structure/B579098.png)
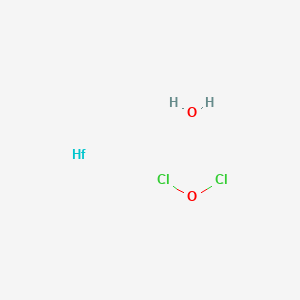
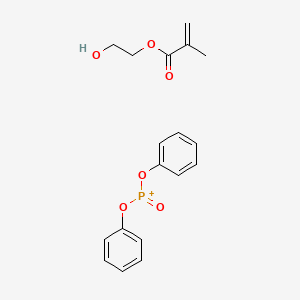
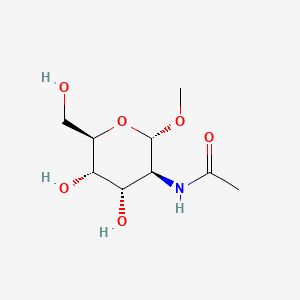
![5h-Azepino[1,2-a]benzimidazole](/img/structure/B579102.png)
